molecular formula C4H7ClFN B6282205 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride CAS No. 2305253-89-6

3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride

Cat. No.: B6282205
CAS No.: 2305253-89-6
M. Wt: 123.55 g/mol
InChI Key: NJERCVXDNLJPAR-UHFFFAOYSA-N
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Description

3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride is a fluorinated heterocyclic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The addition of a fluorine atom and the formation of a hydrochloride salt significantly alter its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride typically involves the fluorination of pyrrole derivatives. One common method includes the reaction of 3-fluoropyrrolidine with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent pyrrole derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.

    Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoropyrrolidine hydrochloride
  • 2,5-dihydro-1H-pyrrole hydrochloride
  • Fluorinated pyrroles

Uniqueness

3-fluoro-2,5-dihydro-1H-pyrrole hydrochloride is unique due to the presence of both a fluorine atom and a hydrochloride salt, which confer distinct chemical and physical properties

Properties

CAS No.

2305253-89-6

Molecular Formula

C4H7ClFN

Molecular Weight

123.55 g/mol

IUPAC Name

3-fluoro-2,5-dihydro-1H-pyrrole;hydrochloride

InChI

InChI=1S/C4H6FN.ClH/c5-4-1-2-6-3-4;/h1,6H,2-3H2;1H

InChI Key

NJERCVXDNLJPAR-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)F.Cl

Purity

95

Origin of Product

United States

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